molecular formula C19H26F3N3O3 . C4H6O6 B601472 Evogliptin (tartrate) CAS No. 1222102-51-3

Evogliptin (tartrate)

カタログ番号 B601472
CAS番号: 1222102-51-3
分子量: 401.43 150.09
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Evogliptin (tartrate), also known as Suganon or Evodine, is an antidiabetic drug in the dipeptidyl peptidase-4 (DPP-4) inhibitor or “gliptin” class of drugs . It was developed by the South Korean pharmaceutical company Dong-A ST and is approved for use in South Korea and Russia . Evogliptin is an orally active DPP4 inhibitor with significant and sustained hypoglycaemic effects in mouse models . It also inhibits the production of inflammatory and fibrotic signals in hepatocytes by inducing autophagy .


Synthesis Analysis

Evogliptin was subjected to forced degradation studies and was exposed to various stress conditions like acid/base hydrolysis, oxidation, thermal stress, and UV light . The developed method furnished compact spots of evogliptin (Rf 0.62 ± 0.05) and was linear in the concentration range of 1-5 µg/spot . Under alkali condition, the drug showed 17.36% degradation with 2 degraded peak . Under oxidation condition, the drug showed 12.64% degradation, and 1 degraded peak was observed .


Molecular Structure Analysis

The molecular formula of Evogliptin (tartrate) is C23H32F3N3O9 . Its molecular weight is 551.5 g/mol . The IUPAC name is (3 R )-4- [ (3 R )-3-amino-4- (2,4,5-trifluorophenyl)butanoyl]-3- [ (2-methylpropan-2-yl)oxymethyl]piperazin-2-one; (2 R ,3 R )-2,3-dihydroxybutanedioic acid .


Chemical Reactions Analysis

Under alkali condition, the drug showed 17.36% degradation with 2 degraded peak . Under oxidation condition, the drug showed 12.64% degradation, and 1 degraded peak was observed . In thermal and photolytic condition, the drug showed 11.15% and 10.45% degradation, respectively, and no degraded peak was observed .


Physical And Chemical Properties Analysis

Evogliptin tartrate is a white amorphous powder . It was subjected to forced degradation studies and was exposed to various stress conditions like acid/base hydrolysis, oxidation, thermal stress, and UV light .

科学的研究の応用

Inflammatory Pain Management

Evogliptin Tartrate has been studied for its effectiveness in controlling inflammatory pain. It inhibits dipeptidyl peptidase-4 (DPP-4), which enhances glucagon-like peptide 1 (GLP-1) secretion, improving insulin release and glucose tolerance. Additionally, it exhibits anti-inflammatory effects. In a study, it was shown to reduce inflammatory cytokines and pain in rat models .

Diabetic Cardiomyopathy Prevention

Research indicates that Evogliptin Tartrate may prevent diabetic cardiomyopathy (DCM) by alleviating cardiac lipotoxicity. It has been observed to improve cardiac function, reduce myocardial hypertrophy, and prevent the accumulation of lipid droplets in the myocardium, which are indicative of its protective effects against DCM .

Glucose Tolerance Improvement

As a DPP-4 inhibitor, Evogliptin Tartrate is primarily used to improve glucose tolerance in patients with type 2 diabetes mellitus. By boosting GLP-1 secretion, it enhances the body’s ability to regulate blood sugar levels effectively .

Anti-Inflammatory Applications

Evogliptin Tartrate’s anti-inflammatory properties make it a candidate for research in various inflammatory conditions. Its ability to control inflammation and reduce cytokine levels like TNF-α and IL-1β could be beneficial in treating diseases where inflammation is a key factor .

Neurological Research

The compound’s impact on dorsal root ganglion (DRG) action potential firing and resting membrane potential suggests potential applications in neurological research, particularly in understanding pain signaling and nerve inflammation .

Endocrine and Metabolic Disease Treatment

Evogliptin Tartrate is being explored for its therapeutic potential in endocrine and metabolic diseases beyond diabetes, given its mechanism of action as a DPP-4 inhibitor .

Pharmacokinetics and Drug Stability

Studies have also focused on the pharmacokinetics of Evogliptin Tartrate, including its stability and safety profile in various formulations. This research is crucial for developing reliable and effective medication dosage forms .

Lipid Metabolism

Evogliptin Tartrate has been associated with the regulation of lipid metabolism. Its effects on genes related to lipid metabolism could provide insights into the treatment of conditions associated with dysregulated lipid profiles .

Safety and Hazards

The overall prevalence of adverse events, including hypoglycemia, was similar between evogliptin and other DPP-4 inhibitors and placebo . It is recommended to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .

将来の方向性

Evogliptin has been used in trials studying the treatment and screening of Osteoporosis, Renal Impairment, Type 2 Diabetes Mellitus, Diabetes Mellitis Type 2, and Diabetes Mellitus, Type 2 . It has been found to have benefits on insulin secretory and β-cell functions , and it also inhibits the production of inflammatory and fibrotic signals in hepatocytes by inducing autophagy . These findings suggest that Evogliptin could have potential applications beyond its current use in treating Type 2 Diabetes .

特性

IUPAC Name

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBXDAJRSNHIJZ-DLDKMZOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32F3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evogliptin Tartrate

CAS RN

1222102-51-3
Record name 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222102-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evogliptin tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EVOGLIPTIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14RT6A3LK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。